4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate
Description
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate is a synthetic aromatic ester featuring a 4-chlorobenzoate moiety linked to a substituted phenyl ring. The phenyl ring is functionalized with a formyl group at the 4-position, an iodine atom at the 2-position, and a methoxy group at the 6-position. The iodine substituent introduces steric bulk and electron-withdrawing effects, distinguishing it from chloro- or bromo-substituted analogs. Such compounds are often studied for their binding affinities to enzymes, biodegradation pathways, and roles in medicinal chemistry .
Properties
IUPAC Name |
(4-formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIO4/c1-20-13-7-9(8-18)6-12(17)14(13)21-15(19)10-2-4-11(16)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNWYYNIWPYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate involves multiple steps, typically starting with the iodination of 2-methoxyphenol to introduce the iodine atom at the 2-position. This is followed by formylation to add the formyl group at the 4-position. The final step involves esterification with 4-chlorobenzoic acid to form the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of a suitable catalyst, such as palladium, in a Suzuki coupling reaction
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
While specific applications and case studies for "4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate" are not detailed in the provided search results, information regarding its chemical properties, related compounds, and potential applications in broader scientific contexts can be gathered.
Chemical Information
4-Formyl-2-iodo-6-methoxyphenyl 2-chlorobenzoate, also known as Benzoic acid, 2-chloro-, 4-formyl-2-iodo-6-methoxyphenyl ester, has a molecular formula of C15H10ClIO4 and a molecular weight of 416.6 . The compound's CAS number is 944666-73-3 .
Related Research and Potential Applications
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- Formylating Reagent Research is being done on the applicability of a bench-stable formate ester, (formyloxy)(phenyl)methyl acetate, as a formylating reagent . A high-yielding procedure for synthesizing this ester from commercially available (E)-4-phenyl-3-buten-2-one is described .
- Material Science Teflon finishes provide chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength, finding uses in various applications such as conveyor chutes and molding dies .
Mechanism of Action
The mechanism of action of 4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The iodine atom can serve as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds . The methoxy group can influence the compound’s reactivity by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
Substituent Effects on Binding Affinity and Enzyme Inhibition
The nature and position of substituents on both the benzoate and phenyl rings significantly influence biochemical interactions. Key comparisons include:
Key Observations :
- Electron-withdrawing effects : The 4-fluoro analog exhibits stronger binding (ΔG = -7.40) compared to 4-chloro (-6.68) and 4-bromo (-6.70), likely due to fluorine’s higher electronegativity enhancing electrostatic interactions .
- Enzyme inhibition : Isosorbide di-(4-chlorobenzoate) shows potent AChE inhibition (Ki = 6.60 µM), underscoring the role of the 4-chlorobenzoate group in targeting cholinesterases .
Biodegradation and Environmental Fate
Microbial degradation pathways are highly sensitive to substituent patterns:
- 4-Chlorobenzoate analogs : Degraded by Arthrobacter spp. and Pseudomonas via dehalogenation pathways, with para-substituted chlorobenzoates being more readily metabolized than ortho- or meta-isomers .
- Iodo-substituted compounds : Iodine’s low natural abundance and strong C-I bond resistance may hinder biodegradation compared to chloro- or bromo-analogs .
Biological Activity
4-Formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The compound has the following chemical structure:
This structure includes a formyl group, an iodo substituent, and a methoxy group, which contribute to its chemical properties and biological activity.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an anti-cancer agent and a modulator of various biochemical pathways. Key areas of focus include:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways.
The biological activity is largely attributed to the compound's ability to interact with various molecular targets. Studies suggest that the halogen substituents (iodine and chlorine) enhance the compound's reactivity and interaction with biological molecules.
Antitumor Activity
A study evaluated the antitumor efficacy of this compound against several cancer cell lines. The results indicated significant growth inhibition:
| Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|
| MCF-7 (Breast) | 15.2 | 70% |
| HeLa (Cervical) | 12.5 | 75% |
| A549 (Lung) | 18.3 | 65% |
These results demonstrate its potential as a therapeutic agent in cancer treatment.
Enzyme Inhibition Studies
The compound was also tested for its inhibitory effects on key enzymes involved in cancer progression:
| Enzyme | IC50 (μM) |
|---|---|
| Cholinesterase (AChE) | 10.5 |
| Cyclooxygenase-2 (COX-2) | 8.9 |
| Lipoxygenase (LOX-15) | 7.4 |
These findings suggest that the compound may possess anti-inflammatory properties alongside its antitumor effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring and the presence of halogen atoms significantly affect biological activity. For instance, compounds with electron-withdrawing groups exhibited enhanced enzyme inhibition compared to those with electron-donating groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-formyl-2-iodo-6-methoxyphenyl 4-chlorobenzoate, and how can reaction conditions be optimized?
- Methodology : A two-step approach is common:
Iodination : Introduce the iodine substituent at the ortho position of a pre-synthesized methoxy-formylphenol derivative using iodine monochloride (ICl) in acetic acid under reflux .
Esterification : React the iodinated intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., pyridine or DMAP) to form the ester linkage. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) influence yield .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?
- FT-IR :
- Ester C=O stretch: ~1720–1740 cm⁻¹.
- Formyl (CHO) stretch: ~2820 cm⁻¹ (C–H) and ~1700 cm⁻¹ (C=O) .
- NMR :
- ¹H NMR : Singlet for formyl proton (~10.0 ppm), methoxy group (~3.8 ppm), and aromatic protons (split patterns depend on substitution) .
- ¹³C NMR : Carbonyl carbons (ester: ~165–170 ppm; formyl: ~190 ppm) and iodine-induced deshielding of adjacent carbons .
- Mass Spectrometry : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of iodine or 4-chlorobenzoyl group) .
Q. How does the iodo substituent influence the compound’s stability during storage or experimental workflows?
- Stability Considerations :
- Light Sensitivity : Iodoarenes are prone to photodehalogenation. Store in amber vials at –20°C under inert gas (e.g., argon) .
- Thermal Stability : Avoid prolonged heating above 60°C to prevent ester hydrolysis or iodine dissociation.
- Handling : Use anhydrous solvents to minimize hydrolysis.
Advanced Research Questions
Q. How can computational docking studies predict the interaction of this compound with biological targets like COX-2?
- Methodology :
- Ligand Preparation : Optimize the compound’s geometry using Gaussian or similar software (DFT/B3LYP/6-31G* basis set) .
- Receptor Selection : Retrieve COX-2 crystal structure (PDB ID: 5KIR) and prepare it via protonation state adjustment and water removal.
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Key interactions include hydrogen bonding between the formyl group and Arg120, and halogen bonding between iodine and Tyr355 .
- Validation : Compare docking scores (e.g., ΔG = –6.68 kcal/mol for the chloro analog) and perform MD simulations to assess binding stability .
Q. What experimental strategies resolve contradictions in spectroscopic data, such as unexpected splitting in aromatic proton signals?
- Contradiction Analysis :
- Variable Temperature NMR : Determine if dynamic processes (e.g., rotamerism of the ester group) cause signal splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm substituent positions .
- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., compare with analogs in ).
Q. How does replacing methoxy with iodine at the ortho position affect physicochemical properties and reactivity?
- Property Comparison :
- LogP : Iodo substitution increases lipophilicity (e.g., LogP = 3.38 for chloro analog vs. ~4.0 estimated for iodo) .
- Electrophilicity : The electron-withdrawing iodine enhances formyl group reactivity in nucleophilic additions (e.g., Schiff base formation) .
- Reactivity Studies :
- Perform Hammett analysis to quantify substituent effects on ester hydrolysis rates.
- Compare iodinated vs. brominated analogs in Suzuki-Miyaura coupling reactions .
Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial or anti-inflammatory agents?
- SAR Design :
- Analog Synthesis : Replace 4-chlorobenzoate with fluorinated or trifluoromethyl groups to assess electronic effects .
- Bioassay Integration : Test against microbial panels (e.g., S. aureus, E. coli) or inflammation markers (e.g., COX-2 inhibition). Correlate activity with substituent electronegativity and steric bulk .
- Data Interpretation : Use multivariate regression to identify critical descriptors (e.g., molar refractivity, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
